Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride
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Description
Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4 and its molecular weight is 225.12. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
Synthesis of Cyclopentano[c]-s-triazoles : Cyclopentano[c]-s-triazoles were synthesized through intramolecular ring transformation from γ-keto-l,3,4-oxadiazoles, demonstrating the utility of triazole chemistry in constructing complex heterocyclic frameworks (Sasaki, Ohno, Ito, & Asai, 1984).
Rhenium-Catalyzed Transformations : Research shows rhenium complexes facilitate the transfer hydrogenation of terminal olefins using alcoholysis of amine–borane adducts as reducing systems, indicating the role of metal-triazole complexes in catalytic processes (Dong & Berke, 2011).
Material Science and Functional Applications
- Polymer-Type Dehydrocondensing Agents : Development of polymer-type dehydrocondensing agents utilizing the chemical properties of cyanuric chloride (related to triazole chemistry) for binding to alcohol or amines highlights the application of triazole derivatives in materials science (Kunishima et al., 2007).
Properties
IUPAC Name |
(1R,2S)-2-(1,2,4-triazol-4-yl)cyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-4-9-10-5-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRAPDKCJAMGS-VJBFUYBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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